7-amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
7-Amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidines. This compound is characterized by the presence of a trimethoxyphenyl group, which is known for its versatile pharmacophore properties, contributing to the compound’s biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves the reaction of thiobarbituric acid derivatives with arylmethylene malononitriles in the presence of a base. This reaction proceeds through a Michael addition followed by heterocyclization . The reaction conditions often include boiling ethanol as the solvent and catalytic amounts of a base such as sodium carbonate or sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
7-Amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 7-amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with various molecular targets. The trimethoxyphenyl group plays a crucial role in binding to specific proteins, such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can inhibit the function of these proteins, leading to the compound’s biological effects, such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
7-Amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific structural features, such as the trimethoxyphenyl group and the pyrano[2,3-d]pyrimidine core. These features contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H16N4O5 |
---|---|
Molecular Weight |
356.33 g/mol |
IUPAC Name |
7-amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C17H16N4O5/c1-23-10-5-4-8(13(24-2)14(10)25-3)11-9(6-18)15(19)26-17-12(11)16(22)20-7-21-17/h4-5,7,11H,19H2,1-3H3,(H,20,21,22) |
InChI Key |
MLDOIQWKJUZJMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C(=C(OC3=C2C(=O)NC=N3)N)C#N)OC)OC |
Origin of Product |
United States |
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